molecular formula C19H26O5 B1404290 1,1-Bis(propan-2-yl) 3-(benzyloxy)cyclobutane-1,1-dicarboxylate CAS No. 869109-30-8

1,1-Bis(propan-2-yl) 3-(benzyloxy)cyclobutane-1,1-dicarboxylate

Cat. No.: B1404290
CAS No.: 869109-30-8
M. Wt: 334.4 g/mol
InChI Key: KEJBIVMGKDBTBK-UHFFFAOYSA-N
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Description

1,1-Bis(propan-2-yl) 3-(benzyloxy)cyclobutane-1,1-dicarboxylate (CAS: 869109-30-8) is a cyclobutane-derived dicarboxylate ester with the molecular formula C₁₉H₂₆O₅ and a molecular weight of 334.41 g/mol . It is characterized by two isopropyl ester groups at the 1,1-positions and a benzyloxy substituent at the 3-position. This compound is commercially available with a purity of ≥97% and is primarily utilized as a high-quality research reagent in academic and industrial laboratories, particularly in organic synthesis and pharmaceutical development . Its structural features, including the sterically bulky isopropyl esters and the aromatic benzyloxy group, contribute to its unique physicochemical properties and reactivity.

Properties

IUPAC Name

dipropan-2-yl 3-phenylmethoxycyclobutane-1,1-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26O5/c1-13(2)23-17(20)19(18(21)24-14(3)4)10-16(11-19)22-12-15-8-6-5-7-9-15/h5-9,13-14,16H,10-12H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEJBIVMGKDBTBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C1(CC(C1)OCC2=CC=CC=C2)C(=O)OC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1,1-Bis(propan-2-yl) 3-(benzyloxy)cyclobutane-1,1-dicarboxylate typically involves the esterification of 3-(benzyloxy)cyclobutane-1,1-dicarboxylic acid with isopropanol in the presence of an acid catalyst . The reaction conditions often include refluxing the mixture to ensure complete esterification. Industrial production methods may involve similar processes but on a larger scale, with optimized conditions for higher yields and purity.

Chemical Reactions Analysis

1,1-Bis(propan-2-yl) 3-(benzyloxy)cyclobutane-1,1-dicarboxylate can undergo various chemical reactions, including:

Scientific Research Applications

1,1-Bis(propan-2-yl) 3-(benzyloxy)cyclobutane-1,1-dicarboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Medicine: It may serve as a precursor for the synthesis of pharmaceutical compounds.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,1-Bis(propan-2-yl) 3-(benzyloxy)cyclobutane-1,1-dicarboxylate involves its interaction with specific molecular targets. The benzyloxy group can participate in various biochemical pathways, while the ester groups can undergo hydrolysis to release active carboxylic acids. These interactions can affect enzyme activity and other cellular processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 1,1-bis(propan-2-yl) 3-(benzyloxy)cyclobutane-1,1-dicarboxylate and analogous compounds:

Compound Name Substituents Molecular Formula Key Applications Reactivity/Solubility
This compound (Target) 3-benzyloxy, 1,1-diisopropyl esters C₁₉H₂₆O₅ Research reagent, synthetic intermediate for pharmaceuticals High lipophilicity due to isopropyl esters; benzyloxy group enables π-π interactions
Diisopropyl 3-oxocyclobutane-1,1-dicarboxylate 3-oxo, 1,1-diisopropyl esters C₁₂H₁₈O₅ Intermediate in organic synthesis (e.g., for cyclopropane derivatives) Reactive 3-oxo group participates in keto-enol tautomerism; moderate solubility in polar solvents
Diethyl 3-(benzyloxy)cyclobutane-1,1-dicarboxylate 3-benzyloxy, 1,1-diethyl esters C₁₆H₂₀O₅ Precursor to cyclobutanecarboxylic acids via hydrolysis Lower steric hindrance than diisopropyl analogs; faster hydrolysis due to ethyl esters
3-(Dodecanoyloxy)cyclobutane-1,1-dicarboxylic acid (3c) 3-dodecanoyloxy, 1,1-carboxylic acids C₁₈H₂₈O₆ Platinum(IV) prodrugs for anticancer therapy Enhanced lipophilicity for drug delivery; forms stable metal complexes
Carboplatin Cyclobutane-1,1-dicarboxylate ligand (Pt(II)) C₆H₁₂N₂O₄Pt Second-generation platinum anticancer drug (ovarian, lung cancers) Reduced nephrotoxicity vs. cisplatin; slow hydrolysis due to steric hindrance

Structural and Functional Analysis

Ester Groups :

  • The diisopropyl esters in the target compound confer greater steric bulk and lipophilicity compared to diethyl esters (e.g., Diethyl 3-(benzyloxy)cyclobutane-1,1-dicarboxylate). This reduces hydrolysis rates, making the target compound more stable in aqueous environments .
  • In contrast, diethyl esters (e.g., Diethyl cyclobutane-1,1-dicarboxylate) are more reactive in nucleophilic substitutions due to reduced steric hindrance .

3-Substituent Effects: The benzyloxy group in the target compound enhances π-π stacking interactions, which can stabilize intermediates in aromatic systems or drug-receptor binding . Derivatives with long aliphatic chains (e.g., 3-dodecanoyloxy in 3c) prioritize lipid solubility for drug delivery systems, while oxo groups (e.g., Diisopropyl 3-oxocyclobutane-1,1-dicarboxylate) enable tautomerism and participation in condensation reactions .

Pharmaceutical Relevance :

  • The target compound’s benzyloxy group may act as a protecting group in synthesis, whereas its hydrolysis product, 3-(benzyloxy)cyclobutane-1,1-dicarboxylic acid, forms gels with imidazole derivatives for material science applications .
  • Carboplatin , a platinum complex with cyclobutane-1,1-dicarboxylate, demonstrates how steric hindrance from the cyclobutane ring reduces reactivity and toxicity compared to cisplatin .

Biological Activity

1,1-Bis(propan-2-yl) 3-(benzyloxy)cyclobutane-1,1-dicarboxylate, with the molecular formula C19H26O5C_{19}H_{26}O_{5}, is a synthetic compound that has garnered interest in various fields, including organic synthesis and pharmacology. Its unique structure, featuring a cyclobutane core and ester functionalities, positions it as a potential candidate for biological activity studies.

Chemical Structure and Properties

  • Molecular Formula : C19H26O5C_{19}H_{26}O_{5}
  • Molecular Weight : 334.412 g/mol
  • CAS Number : 869109-30-8

This compound is characterized by its cyclobutane backbone with two ester groups and a benzyloxy substituent, which may influence its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets within biological systems. The benzyloxy group can facilitate binding to proteins or enzymes, potentially altering their function. Furthermore, the ester groups can undergo hydrolysis to release active carboxylic acids, which may play a role in metabolic pathways.

Cytotoxicity Studies

Research indicates that compounds with similar structural features may exhibit cytotoxic properties. For instance, studies on related benzyl sulfides have shown that they can be metabolized by cytochrome P450 enzymes to yield reactive intermediates that induce cytotoxicity in liver cells . Although specific data on the cytotoxic effects of this compound is limited, its structural analogs suggest potential bioactivation pathways leading to cellular damage.

Enzyme Interactions

The compound's ability to interact with enzymes could be significant for understanding its pharmacological potential. Enzymatic assays could elucidate whether this compound acts as an inhibitor or activator of specific metabolic pathways. The ester moieties may also provide sites for enzymatic hydrolysis, influencing the compound's bioavailability and efficacy.

Comparative Analysis with Related Compounds

To better understand the biological implications of this compound, it is useful to compare it with structurally related compounds:

Compound NameMolecular FormulaBiological Activity
3-(Benzyloxy)cyclobutane-1,1-dicarboxylic acidC13H14O5C_{13}H_{14}O_{5}Potential enzyme inhibitor
1,1-Bis(propan-2-yl) 3-(methoxy)cyclobutane-1,1-dicarboxylateC19H26O5C_{19}H_{26}O_{5}Similar metabolic pathways
Benzyl sulfidesVariesCytotoxicity via metabolic activation

Study on Related Compounds

A study investigating the cytotoxicity of benzyl sulfides indicated that these compounds could induce apoptosis in liver cells through metabolic activation . Such findings highlight the importance of understanding how structural modifications influence biological activity.

Pharmacological Investigations

Pharmacological research into related compounds has shown promise in developing new therapeutic agents. For example, studies have explored the synthesis of compounds that target specific cancer pathways or exhibit anti-inflammatory properties . The potential of this compound as a precursor in drug synthesis warrants further investigation.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1,1-Bis(propan-2-yl) 3-(benzyloxy)cyclobutane-1,1-dicarboxylate
Reactant of Route 2
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1,1-Bis(propan-2-yl) 3-(benzyloxy)cyclobutane-1,1-dicarboxylate

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